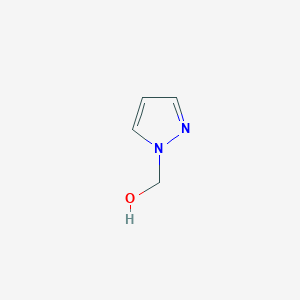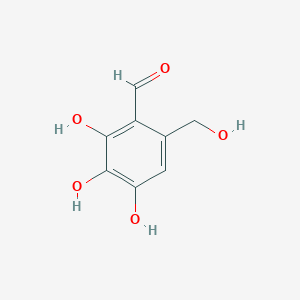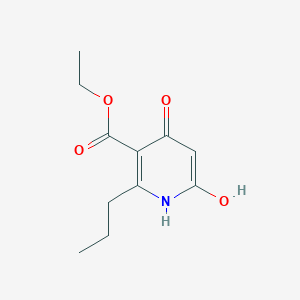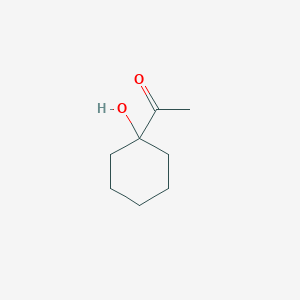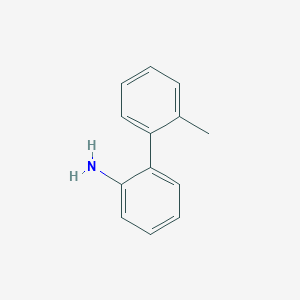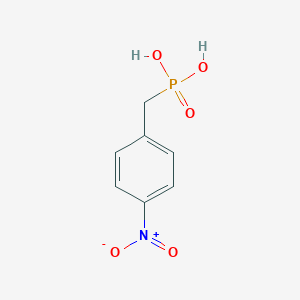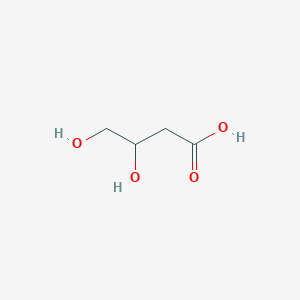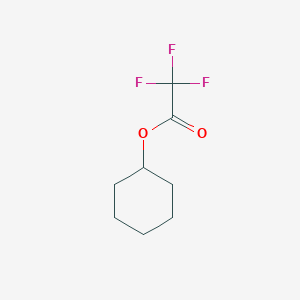
Cyclohexyl trifluoroacetate
Vue d'ensemble
Description
Cyclohexyl trifluoroacetate (CTFA) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and other organic solvents. CTFA is a versatile chemical that can be used in a variety of applications, including synthesis, analysis, and research.
Mécanisme D'action
Cyclohexyl trifluoroacetate is an ester that can undergo hydrolysis in the presence of water or aqueous solutions. The hydrolysis of Cyclohexyl trifluoroacetate yields cyclohexanol and trifluoroacetic acid. The mechanism of action of Cyclohexyl trifluoroacetate is based on its ability to undergo hydrolysis, which makes it a useful reagent in organic synthesis and analysis.
Biochemical and Physiological Effects:
Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals. It is considered to be a relatively safe compound when handled properly in a laboratory setting. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate, as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl trifluoroacetate has several advantages for use in laboratory experiments. It is a versatile chemical that can be used in a variety of applications, including synthesis and analysis. It is also relatively easy to synthesize and handle in a laboratory setting. However, Cyclohexyl trifluoroacetate has some limitations as well. It is not a very reactive compound and may require the use of a catalyst or other reagents to facilitate reactions. Additionally, Cyclohexyl trifluoroacetate is not suitable for use in certain types of reactions, such as those that require acidic or basic conditions.
Orientations Futures
There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research. One potential area of research is the development of new synthetic methods using Cyclohexyl trifluoroacetate as a reagent. Another area of research is the investigation of the mechanism of action of Cyclohexyl trifluoroacetate and its derivatives. Additionally, Cyclohexyl trifluoroacetate may have potential applications in the development of new pharmaceuticals or other organic compounds. Further research is needed to explore these and other potential applications of Cyclohexyl trifluoroacetate in scientific research.
Conclusion:
In conclusion, Cyclohexyl trifluoroacetate is a versatile chemical that is widely used in scientific research. It is a useful reagent for the synthesis and analysis of various organic compounds. Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals and is considered to be a relatively safe compound when handled properly. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate in a laboratory setting. There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research, including the development of new synthetic methods and the investigation of its mechanism of action.
Applications De Recherche Scientifique
Cyclohexyl trifluoroacetate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Cyclohexyl trifluoroacetate is also used in the analysis of compounds by gas chromatography-mass spectrometry (GC-MS).
Propriétés
Numéro CAS |
1549-45-7 |
|---|---|
Nom du produit |
Cyclohexyl trifluoroacetate |
Formule moléculaire |
C8H11F3O2 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
cyclohexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
MJNDVDVTLSBDLB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
SMILES canonique |
C1CCC(CC1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



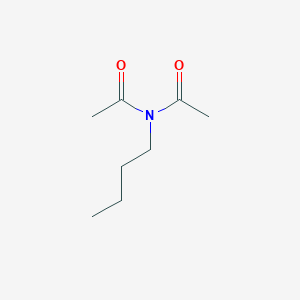

![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
